deacetylcephalosporin C(1-)
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Overview
Description
Deacetylcephalosporin C(1-) is a cephalosporin carboxylic acid anion that is the conjugate base of deacetylcephalosporin C, arising from deprotonation of both carboxy groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of a deacetylcephalosporin C.
Scientific Research Applications
Enzymatic Synthesis and Modification
Deacetylcephalosporin C Acetyltransferase Mechanism Deacetylcephalosporin C acetyltransferase (DAC-AT) plays a crucial role in the biosynthesis of cephalosporin C, a significant beta-lactam antibiotic. The enzyme is a part of the alpha/beta hydrolase class of acetyltransferases and follows a double displacement mechanism for the acetyl transfer reaction. Structures of DAC-AT in complexes with reaction intermediates have provided insights into the stable acyl-enzyme complex and the acetylation mechanism involving acetyl coenzyme A and deacetylcephalosporin C through a proposed tetrahedral transition state (Lejon, Ellis, & Valegård, 2008).
Enzyme Substrate Selectivity Control The substrate selectivity of Deacetoxycephalosporin/deacetylcephalosporin C synthase (DAOC/DACS) is finely controlled by specific amino acid residues in its active site. Mutations in these residues can alter the enzyme's ability to catalyze reactions, such as the ring-expansion of penicillin N to deacetoxycephalosporin C and hydroxylation of the latter to give deacetylcephalosporin C. Structural models and site-directed mutagenesis have been employed to understand and manipulate these selectivities (Lloyd et al., 2004).
Biotechnological Applications
Biotransformation of Semisynthetic Cephalosporins Directed-evolution strategies have been utilized to enhance the catalytic efficiency of deacetylcephalosporin C synthase (DACS). These advancements facilitate cost-effective technology for manufacturing semisynthetic cephalosporin intermediates such as 7-amino-cephalosporanic acid (7ACA) and hydroxymethyl-7-amino-cephalosporanic acid (HACA) from cephalosporin G. These engineered enzymes have demonstrated high stability and improved catalytic efficiency, showing potential for scalability and commercialization (Balakrishnan et al., 2016).
Enzymatic Improvement for Substrate Conversion Saturation mutagenesis of Acremonium chrysogenum deacetoxy/deacetylcephalosporin C synthase has pinpointed crucial residues controlling substrate specificity. Mutations leading to short aliphatic sidechains significantly improve the hydrophobic interactions with substrates, enhancing the enzyme's ability to convert penicillin analogs. Such insights are crucial for biotechnological applications aiming at substrate-specific conversions (Wu et al., 2011).
properties
Product Name |
deacetylcephalosporin C(1-) |
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Molecular Formula |
C14H18N3O7S- |
Molecular Weight |
372.38 g/mol |
IUPAC Name |
(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/p-1/t7-,9-,12-/m1/s1 |
InChI Key |
XWCFYHBHOFBVIV-JWKOBGCHSA-M |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])CO |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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